molecular formula C18H16F3N5O2S B2874682 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1226431-04-4

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2874682
CAS No.: 1226431-04-4
M. Wt: 423.41
InChI Key: ZSULUCOQXCFEOK-UHFFFAOYSA-N
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging and PET

One significant application involves the development of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to this compound, has been reported as selective ligands for this protein. These studies highlight the potential of these compounds in in vivo imaging of neuroinflammatory processes, which can be pivotal for early diagnosis and treatment of various neurological disorders (Dollé et al., 2008).

Antimicrobial and Antifungal Activities

Several research efforts have been directed towards exploring the antimicrobial and antifungal potentials of compounds structurally related to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide. For instance, studies on heterocycles incorporating antipyrine moiety have shown promising antimicrobial agents. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been evaluated for their efficacy against various microbial strains, showcasing their potential in addressing antimicrobial resistance (Bondock et al., 2008).

Synthesis of Novel Heterocycles

The versatility of this compound extends to its use as a precursor in the synthesis of novel heterocycles, which have a wide range of applications in medicinal chemistry and drug development. Studies have detailed the synthesis of new isoxazolines, isoxazoles, and other derivatives through various cycloaddition reactions, highlighting the compound's role in the development of new therapeutic agents with potential anticancer, antioxidant, and antimicrobial activities (Rahmouni et al., 2014).

Herbicidal Activities

The application of this compound and its derivatives in agriculture, particularly as herbicides, has also been explored. A novel synthesis approach led to the development of acyl thiourea derivatives showing significant herbicidal activities against various weed species. This research opens new avenues for the development of more effective and environmentally friendly herbicidal compounds (Fu-b, 2014).

Anticancer Activities

Moreover, derivatives of this compound have been synthesized and evaluated for their anticancer activities. By testing against a panel of human tumor cell lines, certain derivatives exhibited significant activity, especially against melanoma-type cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-10-7-11(2)23-16(22-10)26-17-25-13(9-29-17)8-15(27)24-12-3-5-14(6-4-12)28-18(19,20)21/h3-7,9H,8H2,1-2H3,(H,24,27)(H,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSULUCOQXCFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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